molecular formula C6H8N2O2 B11723330 N'-hydroxy-5-methylfuran-2-carboximidamide

N'-hydroxy-5-methylfuran-2-carboximidamide

Cat. No.: B11723330
M. Wt: 140.14 g/mol
InChI Key: JNFWYADQQCEMKS-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methylfuran-2-carboximidamide is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is known for its unique structure, which includes a furan ring substituted with a hydroxy and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methylfuran-2-carboximidamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as carbodiimide to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production methods for N’-hydroxy-5-methylfuran-2-carboximidamide are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylfuran-2-carboximidamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-hydroxy-5-methylfuran-2-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methylfuran-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the carboximidamide group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-5-methylfuran-2-carboxamide
  • 5-methylfuran-2-carboximidamide
  • N-hydroxyfuran-2-carboximidamide

Uniqueness

N’-hydroxy-5-methylfuran-2-carboximidamide is unique due to the presence of both a hydroxy and a carboximidamide group on the furan ring.

Properties

IUPAC Name

N'-hydroxy-5-methylfuran-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWYADQQCEMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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